molecular formula C14H8O4 B565885 Dibenzofuran 2-Oxoacetic Acid CAS No. 859745-04-3

Dibenzofuran 2-Oxoacetic Acid

Cat. No.: B565885
CAS No.: 859745-04-3
M. Wt: 240.214
InChI Key: HMKWDMHCKDMRKD-UHFFFAOYSA-N
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Description

Dibenzofuran 2-Oxoacetic Acid is a derivative of dibenzofuran, a heterocyclic organic compound with two benzene rings fused to a central furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran derivatives typically involves creating the C–O bond of the furan ring or cyclizing diarylether derivatives . For Dibenzofuran 2-Oxoacetic Acid, specific synthetic routes and reaction conditions are not extensively documented, but general methods for dibenzofuran derivatives can be applied. These methods include:

Industrial Production Methods

Industrial production methods for dibenzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Halogenation: Using halogens like chlorine or bromine.

    Friedel-Crafts Reactions: Using catalysts like aluminum chloride.

    Lithiation: Using butyl lithium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can introduce various substituents onto the dibenzofuran ring.

Scientific Research Applications

Dibenzofuran derivatives, including Dibenzofuran 2-Oxoacetic Acid, have numerous scientific research applications due to their biological activities :

    Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.

    Biology: Studied for their antibacterial, anti-tumor, anti-oxidative, and anti-viral activities.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Dibenzofuran 2-Oxoacetic Acid involves its interaction with molecular targets and pathways in biological systems

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dibenzofuran 2-Oxoacetic Acid include other dibenzofuran derivatives and benzofuran compounds :

    Amiodarone: An antiarrhythmic drug.

    Angelicin: A compound with anti-inflammatory properties.

    Bergapten: Used in dermatological treatments.

    Nodekenetin: An anticancer agent.

    Xanthotoxin: Used in the treatment of skin disorders.

    Usnic Acid: An antibiotic and antifungal agent.

Uniqueness

This compound is unique due to its specific structure and potential applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-dibenzofuran-2-yl-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-13(14(16)17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18-12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKWDMHCKDMRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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